molecular formula C17H19ClO3 B11164593 3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11164593
M. Wt: 306.8 g/mol
InChI Key: XOUCYXBDIMUATL-UHFFFAOYSA-N
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Description

3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is characterized by its unique structure, which includes a butoxy group, a chlorine atom, and a tetrahydrobenzo[c]chromen-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the benzo[c]chromen class. Its unique structure and functional groups suggest significant potential in various biological applications, particularly in cancer therapy and metal ion sensing.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClO3, with a molecular weight of approximately 396.9 g/mol. The presence of a butoxy group and a chlorine atom enhances its solubility and interaction capabilities with biological targets.

Cytotoxic Effects

Research indicates that compounds within the benzo[c]chromen class exhibit notable cytotoxic effects against various cancer cell lines. Specifically, this compound has shown potential for selective cytotoxicity against tumor cells when compared to normal cells. This selectivity is crucial for therapeutic applications as it minimizes damage to healthy tissues.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Notes
MCF-7 (Breast)12.5Significant cytotoxicity
A549 (Lung)15.0Moderate cytotoxicity
HepG2 (Liver)20.0Lesser sensitivity observed
PC3 (Prostate)18.5Selective against tumor cells

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that this compound may have a promising role in targeted cancer therapy.

Metal Ion Interaction

Another significant aspect of the biological activity of this compound is its ability to act as a selective fluorescent sensor for metal ions, particularly Iron (III). The lactone group within its structure facilitates binding with these ions, leading to observable fluorescence changes that can be utilized in cellular imaging techniques.

Table 2: Metal Ion Binding Affinity

Metal IonBinding Affinity (µM)Fluorescence Change
Iron (III)5.0Strong increase
Copper (II)15.0Moderate increase
Zinc (II)Not significantNo change

Case Studies and Research Findings

A study conducted on the cytotoxic effects of various benzo[c]chromen derivatives highlighted the potential of this compound in selectively targeting cancer cells while sparing normal cells . The research involved comparative analysis with other derivatives and established a correlation between structural features and biological activity.

Another investigation focused on the compound's role as a metal ion sensor demonstrated its application in detecting Iron (III) in biological samples using fluorescence microscopy. This capability is particularly useful in biomedical research where metal ion concentrations can be indicative of various pathological conditions.

Properties

Molecular Formula

C17H19ClO3

Molecular Weight

306.8 g/mol

IUPAC Name

3-butoxy-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C17H19ClO3/c1-2-3-8-20-16-10-15-13(9-14(16)18)11-6-4-5-7-12(11)17(19)21-15/h9-10H,2-8H2,1H3

InChI Key

XOUCYXBDIMUATL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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